molecular formula C14H19NO3 B556953 N-Boc-L-phenylalaninal CAS No. 72155-45-4

N-Boc-L-phenylalaninal

Cat. No.: B556953
CAS No.: 72155-45-4
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-L-phenylalaninal can be synthesized from N-Boc-L-phenylalanine through a reduction process. One common method involves the use of diisobutylaluminium hydride in toluene at -78°C for 2 hours . This reaction converts the carboxylic acid group of N-Boc-L-phenylalanine to an aldehyde group, yielding this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows similar reduction processes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-L-phenylalaninal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminium hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.

Major Products Formed:

    Oxidation: N-Boc-L-phenylalanine.

    Reduction: N-Boc-L-phenylalaninol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Boc-L-phenylalaninal is widely used in scientific research, particularly in:

Comparison with Similar Compounds

  • N-Boc-L-phenylalanine
  • N-Boc-L-alaninal
  • N-Boc-2-aminoacetaldehyde
  • Boc-D-phenylalaninol

Comparison: N-Boc-L-phenylalaninal is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of hydroxyethylene dipeptide isosteres. Compared to similar compounds, it offers distinct reactivity at the aldehyde group, making it valuable in the synthesis of complex bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426424
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-45-4
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72155-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[N-]OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-L-phenylalaninal
Reactant of Route 2
N-Boc-L-phenylalaninal
Reactant of Route 3
N-Boc-L-phenylalaninal
Reactant of Route 4
N-Boc-L-phenylalaninal
Reactant of Route 5
N-Boc-L-phenylalaninal
Reactant of Route 6
N-Boc-L-phenylalaninal
Customer
Q & A

Q1: What are the common synthetic applications of N-Boc-L-phenylalaninal in organic chemistry?

A1: this compound serves as a versatile building block in synthesizing various complex molecules. For instance, it acts as a starting material for preparing dipeptidyl α-fluorovinyl sulfones, potential cysteine protease inhibitors. [] This compound is also key in synthesizing tubulysin analogs, potent anti-cancer agents, through a diastereoselective Mukaiyama aldol reaction. [, ] Additionally, researchers have utilized this compound in synthesizing compounds containing a fused pyrrole ring, expanding its utility in medicinal chemistry. [, ]

Q2: Can you elaborate on the stereochemical outcomes observed when using this compound in reactions like the Mukaiyama aldol reaction?

A2: Researchers have demonstrated the diastereoselective potential of this compound in the Mukaiyama aldol reaction. Specifically, when reacted with silyl ketene acetal in the presence of a Lewis acid, it yields γ-amino-β-hydroxyl-α-methyl esters. [, ] This reaction pathway enables the controlled synthesis of specific diastereomers, crucial for developing molecules with desired biological activities, such as tBu-tubuphenylalanine (tBu-Tup) and tBu-epi-tubuphenylalanine (tBu-epi-Tup). [, ]

Q3: Are there computational studies investigating the reactivity or properties of this compound?

A3: While the provided research papers do not delve into detailed computational studies, they highlight the use of ab initio calculations to understand the reactivity of related compounds. For example, researchers investigated the relative rates of Michael additions of 2'-(phenethyl)thiol with vinyl sulfone and α-fluorovinyl sulfone, alongside ab initio calculations on model Michael acceptor structures. [] This approach could potentially be extended to study this compound and its derivatives, providing insights into their reactivity profiles and guiding future synthetic strategies.

Q4: Has this compound been implicated in any biological studies or shown activity against specific biological targets?

A4: Although this compound itself hasn't been extensively studied for its direct biological activity, its derivatives, particularly the dipeptidyl α-fluorovinyl sulfones synthesized using it, have been investigated for their inhibitory activity against cysteine proteases, specifically Leishmania mexicana cysteine protease (CPB2.8ΔCTE). [] This finding highlights the potential of this compound as a starting point for developing bioactive compounds targeting specific enzymes or pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.